2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Chemical Structure and Properties
The compound 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate (CAS RN: 307552-50-7) is a benzofuran derivative with the molecular formula C₂₁H₂₂O₅ and a molecular weight of 354.402 g/mol . Its structure features:
- A benzofuran core substituted with a methyl group at position 2.
- A 2-methylbenzyloxy group at position 5.
- A methoxyethyl ester moiety at position 3.
The methoxyethyl ester enhances solubility in polar solvents compared to simpler alkyl esters (e.g., methyl or ethyl), while the 2-methylbenzyloxy substituent introduces steric bulk and lipophilicity. The compound’s monoisotopic mass is 354.1467 g/mol, and its ChemSpider ID is 1285332 .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-14-6-4-5-7-16(14)13-25-17-8-9-19-18(12-17)20(15(2)26-19)21(22)24-11-10-23-3/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDDRAMCXOSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and iodine.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Modifications
The following table summarizes key structural analogues and their properties:
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity Halogenation: Chlorine (Cl) and bromine (Br) substituents (e.g., ) increase molecular weight and polarizability. Nitro Group: The 5-nitrofuran-2-carbonyloxy derivative introduces strong electron-withdrawing effects, which could modulate redox properties or antimicrobial activity, as nitro groups are common in bioactive molecules. Sulfonamide vs. Benzyloxy: The sulfonamide group in replaces the benzyloxy moiety, introducing a sulfonyl group capable of hydrogen bonding. This modification could enhance binding to enzymes or receptors, similar to sulfonamide drugs.
Ester Group Impact on Physicochemical Properties
- Methoxyethyl vs. Methyl/Ethyl Esters : The methoxyethyl ester in the target compound improves aqueous solubility compared to methyl or ethyl esters (e.g., ). This could enhance bioavailability in pharmacological contexts.
In contrast, the smaller 2-chlorobenzyloxy group may allow closer interactions with hydrophobic pockets in proteins.
Synthetic Considerations
- Brominated derivatives (e.g., ) require bromination steps, which may involve hazardous reagents. Nitration (e.g., ) and sulfonylation (e.g., ) introduce additional synthetic challenges, such as controlling regioselectivity.
Biological Activity
2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
- CAS Number : 307552-50-7
The benzofuran core is significant in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes and receptors involved in critical signaling pathways, leading to various pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | <30 |
| HeLa | <10 |
| HCT116 | <20 |
These findings suggest that the compound may inhibit cell proliferation by disrupting tubulin polymerization, a critical process in cell division .
Antimicrobial Activity
Research indicates that related benzofuran compounds possess antimicrobial properties. A study evaluating the antimicrobial effects of various derivatives reported that some exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The testing included:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Inhibited |
The structural features of these compounds contribute to their ability to penetrate microbial membranes and disrupt cellular processes .
Case Studies
- Anticancer Efficacy : A study focused on the efficacy of benzofuran derivatives in inhibiting the growth of triple-negative breast cancer cells (MDA-MB-231) found that specific modifications in the chemical structure enhanced cytotoxicity and reduced tumor growth in vivo.
- Antimicrobial Screening : Another investigation into the antimicrobial properties of related compounds revealed that halogenated derivatives displayed superior activity compared to non-halogenated counterparts, indicating a structure-activity relationship that warrants further exploration .
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with the benzofuran core. Key steps include:
- Esterification: Introduction of the 2-methoxyethyl ester group via nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃ in acetone) .
- Etherification: Installation of the 5-[(2-methylphenyl)methoxy] substituent using Williamson ether synthesis, requiring controlled temperature (60–80°C) and anhydrous solvents (e.g., DMF) .
- Purification: Column chromatography or recrystallization is critical for isolating the final product with >95% purity. Reaction monitoring via TLC ensures intermediate stability .
Critical Conditions: Solvent polarity, catalyst selection (e.g., phase-transfer catalysts), and inert atmospheres minimize side reactions like hydrolysis or oxidation .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
- Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Benzofuran core: Aromatic protons at δ 6.8–7.5 ppm (doublets for H-4 and H-6) .
- Methoxyethyl ester: Methyl ether (δ ~3.3 ppm) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
- X-ray Crystallography: Resolves spatial arrangement of substituents, confirming the 2-methylphenyl methoxy group’s orientation .
Table 1: Representative NMR Data
| Proton Position | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| H-4 (benzofuran) | 7.2 | Doublet | |
| OCH₂CH₂OCH₃ | 3.3 | Triplet |
Q. What functional groups contribute to its chemical reactivity and bioactivity?
- Methodological Answer:
- Benzofuran core: Electron-rich aromatic system facilitates electrophilic substitution (e.g., bromination) .
- Ester group: Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .
- Methoxyether side chain: Enhances lipophilicity, impacting membrane permeability and target binding .
- 2-Methylphenyl group: Steric effects modulate interactions with enzymes (e.g., cytochrome P450) .
Q. What solubility characteristics guide experimental design?
- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
- Prepare stock solutions in DMSO (<1% v/v to avoid cellular toxicity).
- Use co-solvents like PEG-400 for in vivo studies to enhance bioavailability .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer:
- Antimicrobial: Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition: Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .
Advanced Research Questions
Q. How can synthesis scalability be optimized without compromising purity?
- Methodological Answer:
- Continuous Flow Reactors: Reduce reaction times and improve heat transfer for exothermic steps (e.g., esterification) .
- Catalyst Immobilization: Use polymer-supported bases (e.g., PS-BEMP) to simplify purification and reuse catalysts .
- DoE (Design of Experiments): Statistical optimization of variables (temperature, stoichiometry) to maximize yield .
Q. What strategies elucidate structure-activity relationships (SAR) for this derivative?
- Methodological Answer:
- Systematic Substituent Variation: Compare analogs with halogen (Br, Cl) or bulkier aryl groups at the 5-position .
- Computational Docking: Molecular dynamics simulations predict binding affinities to targets (e.g., viral proteases) .
Table 2: Substituent Impact on Bioactivity
| Substituent (Position 5) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Methylphenylmethoxy | 12.5 | 8.2 | |
| 4-Fluorophenylmethoxy | 6.3 | 5.1 |
Q. How should contradictory bioactivity data be resolved?
- Methodological Answer:
- Dose-Response Curves: Replicate assays across multiple cell lines/species to identify off-target effects .
- Metabolite Profiling: LC-MS/MS to detect degradation products that may interfere with activity .
- Target Validation: CRISPR knockout models confirm if observed effects are target-specific .
Q. What advanced methods characterize degradation under environmental stress?
- Methodological Answer:
- Forced Degradation Studies: Expose to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13) .
- HPLC-QTOF-MS: Identify degradation products (e.g., hydrolyzed ester or oxidized benzofuran) .
Table 3: Degradation Pathways
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (pH 1) | 3-Carboxylic acid derivative | Ester hydrolysis |
| UV Light | Quinone-like oxidation product | Photooxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
